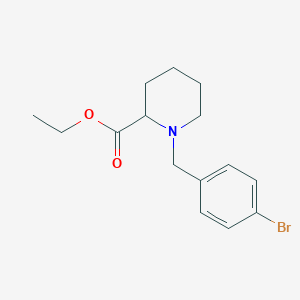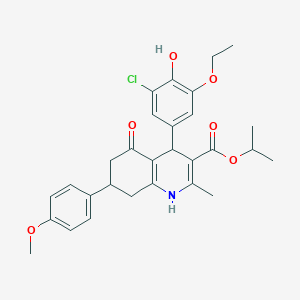![molecular formula C19H20N2O3 B4921280 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Applications De Recherche Scientifique
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to possess anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. In agriculture, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to increase plant growth and yield. In material science, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been used as a precursor for the synthesis of metal nanoparticles.
Mécanisme D'action
The mechanism of action of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. It may also induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been found to increase the activity of certain antioxidant enzymes, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also possesses a wide range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, like any other chemical compound, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has its limitations. One limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments. Additionally, its effects may vary depending on the concentration used, which may require careful optimization of experimental conditions.
Orientations Futures
There are several future directions for research on 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in medicine and other fields. Another direction is to explore its potential as a precursor for the synthesis of metal nanoparticles with specific properties. Additionally, more studies are needed to determine the optimal concentration and conditions for its use in various experiments. Overall, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has great potential for use in various fields, and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide involves the reaction between 2-hydroxyacetophenone and 2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using recrystallization techniques.
Propriétés
IUPAC Name |
2-methoxy-N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-19(22)21-20-14-17-11-5-6-12-18(17)24-13-7-10-16-8-3-2-4-9-16/h2-12,14H,13,15H2,1H3,(H,21,22)/b10-7+,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALRPBYHIRDLO-VSYZJNMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)


![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)
